![molecular formula C22H27N3O3S B4064165 2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4064165.png)
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Overview
Description
This compound belongs to a broader class of chemical entities known for their diverse chemical and biological activities. While specific studies directly addressing this compound are limited, research on related pyridine derivatives provides valuable insights into its potential synthesis pathways, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related pyridine derivatives involves complex reactions, including cyclization and condensation processes. For instance, Bakhite et al. (2023) detailed the synthesis of thienylpyridines and related heterocyclic derivatives through reactions involving ethyl cyanoacetate and various N-aryl derivatives, showcasing the versatility of pyridine chemistry (Bakhite et al., 2023).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including the compound of interest, can be elucidated through techniques such as X-ray diffraction. Krivokolysko et al. (2001) used X-ray diffraction to study the structure of related compounds, providing a foundation for understanding the molecular geometry and electronic structure of such molecules (Krivokolysko et al., 2001).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including cyclocondensation and alkylation, which are pivotal in their synthesis and modification. The reactivity of such compounds towards different chemical reagents enables the creation of a wide array of heterocyclic compounds with potential biological activities (Shams et al., 2010).
Scientific Research Applications
Chemical Synthesis and Biological Activities
The compound has been explored in the context of chemical synthesis and biological activities. For instance, it has been used in the synthesis of pyridine derivatives. These derivatives have shown potential in biological studies, such as their activities against human leukemic cells and murine L-1210 cells in tissue culture. Also, their role in the synthesis of compounds like 5-deazaaminopterin analogues bearing different substituents indicates their utility in the development of novel biological molecules (Su et al., 1988).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing various heterocyclic compounds, such as thieno[2,3-b]pyridines, pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidines, and pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]-triazines. These heterocyclic compounds have a broad range of applications in pharmaceuticals and agrochemicals due to their diverse biological activities (Abdel-rahman et al., 2000).
Novel Antitumor Agents
Research has demonstrated the utility of this compound in creating novel antitumor agents. By synthesizing different heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, the compound has been shown to exhibit significant antitumor activities against various human cancer cell lines (Shams et al., 2010).
Insecticidal and Antimicrobial Applications
Studies have revealed the insecticidal potential of pyridine derivatives synthesized using this compound, particularly against aphids. This highlights its potential in developing new insecticides (Bakhite et al., 2014). Moreover, its role in synthesizing novel antimicrobial dyes and precursors for textile finishing is noteworthy, demonstrating significant antimicrobial activity against various organisms (Shams et al., 2011).
Synthesis of Novel Dyes
The compound has been used in the synthesis of novel dyes and their precursors, which have shown promising antimicrobial activities. This application is significant for the textile industry, offering potential for creating fabrics with inherent antimicrobial properties (Shams et al., 2011).
Development of Antimicrobial Agents
The compound has been instrumental in developing new antimicrobial agents. For instance, its derivatives have been tested for antimicrobial activity against bacterial and fungal species, showing good efficacy. This highlights its potential in the field of medicinal chemistry and drug development (Hossan et al., 2012).
properties
IUPAC Name |
2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-2-28-17-10-8-15(9-11-17)18-12-20(26)25-22(19(18)13-23)29-14-21(27)24-16-6-4-3-5-7-16/h8-11,16,18H,2-7,12,14H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKGJEWHAZYTKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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